Planarization Energy Barrier: Fluorinated vs. Cyano Polymer
Theoretical calculations on octameric oligomers demonstrate that decafluorooctatetraene (derived from difluoroacetylene) has a planar trans form lying only 5.44 kcal/mol above the helical minimum, whereas the cyano analog (decacyanooctatetraene) has its planar trans structure 23.26 kcal/mol above the helical minimum [1]. Since the energetic cost of planarization is approximately 4.3-fold lower for the fluorinated system, poly(difluoroacetylene) is significantly more likely to adopt the planar solid-state conformation required for effective π-conjugation and high charge carrier mobility.
| Evidence Dimension | Energy above helical minimum for planar trans conformation (kcal/mol) |
|---|---|
| Target Compound Data | 5.44 |
| Comparator Or Baseline | Decacyanooctatetraene (cyano analog): 23.26 |
| Quantified Difference | Target planarization barrier is 17.82 kcal/mol (approximately 76.6%) lower than the cyano analog |
| Conditions | Optimized geometries of oligomers with eight carbon atoms; computational study |
Why This Matters
Procurement of difluoroacetylene enables synthesis of a conductive polymer backbone that is energetically predisposed to planarity, a prerequisite for high conductivity, unlike its cyano-substituted alternative.
- [1] Salzner, U. 'Theoretical Analysis of Poly(difluoroacetylene).' The Journal of Physical Chemistry B, 2003, 107(5), 1129-1134. DOI: 10.1021/jp022165v. View Source
